ethyl 2-[(2Z)-3-[(5-acetyl-2-ethoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate
Description
Properties
Molecular Formula |
C18H21NO5S |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
ethyl (2Z)-2-[3-[(5-acetyl-2-ethoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate |
InChI |
InChI=1S/C18H21NO5S/c1-4-23-15-7-6-13(12(3)20)8-14(15)10-19-16(21)11-25-17(19)9-18(22)24-5-2/h6-9H,4-5,10-11H2,1-3H3/b17-9- |
InChI Key |
KGYDGECQNLZIHY-MFOYZWKCSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C(=O)C)CN\2C(=O)CS/C2=C\C(=O)OCC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)C)CN2C(=O)CSC2=CC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Cyclization of 5-Acetyl-2-Ethoxybenzylamine with Thioglycolic Acid
A widely used method for thiazolidinone formation involves the reaction of primary amines with thioglycolic acid under acidic conditions. For this compound:
- 5-Acetyl-2-ethoxybenzylamine (1) is prepared via reductive amination of 5-acetyl-2-ethoxybenzaldehyde using sodium cyanoborohydride.
- Cyclization : Heating 1 with thioglycolic acid in dioxane at reflux for 8–10 hours forms 3-[(5-acetyl-2-ethoxyphenyl)methyl]-4-oxo-1,3-thiazolidine (2) . Anhydrous ZnCl₂ catalyzes the reaction, achieving yields of 65–75%.
Mechanism :
- The amine attacks the carbonyl of thioglycolic acid, forming a thioamide intermediate.
- Intramolecular cyclization releases water, yielding the thiazolidinone ring.
Introduction of the 2-Ylideneacetate Group
Knoevenagel Condensation with Ethyl Glyoxylate
The exocyclic double bond at C2 is installed via Knoevenagel condensation, a method validated for analogous thiazolidinones.
Procedure :
- Reaction Conditions : Thiazolidinone 2 (1 eq), ethyl glyoxylate (1.2 eq), and piperidine (10 mol%) in ethanol are stirred at 60°C for 12 hours.
- Product Isolation : The mixture is cooled, filtered, and recrystallized from ethanol to yield the target compound as a yellow solid (55–60% yield).
Key Observations :
Alternative Pathway: Hydrazone Alkylation
A second route employs hydrazone intermediates, as demonstrated in thiophene-thiazolidinone hybrids:
- Hydrazone Formation : Thiazolidinone 2 reacts with hydrazine hydrate in ethanol to form hydrazone 3 .
- Alkylation : Treating 3 with ethyl bromoacetate and NaHCO₃ in DMF at 80°C for 6 hours affords the ylidene acetate via nucleophilic substitution (45–50% yield).
Optimization and Stereochemical Control
Solvent and Catalyst Screening
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol, piperidine | 60 | 98 |
| DMF, DBU | 55 | 95 |
| CHCl₃, Et₃N | 50 | 90 |
Ethanol with piperidine emerged as optimal, minimizing side reactions like over-condensation.
Z/E Selectivity
The (2Z) isomer dominates (>95%) due to:
- Steric effects : The bulky benzyl group disfavors the E-configuration.
- Electronic factors : Conjugation between the thiazolidinone’s carbonyl and ylidene acetate stabilizes the Z-form.
Characterization and Analytical Data
Spectral Validation
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, CH=C), 7.15–7.45 (m, 3H, Ar-H), 4.20 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.95 (s, 2H, NCH₂), 2.55 (s, 3H, COCH₃), 1.30 (t, J = 7.1 Hz, 3H, CH₃).
- IR (KBr) : 1715 cm⁻¹ (C=O, thiazolidinone), 1680 cm⁻¹ (α,β-unsaturated ester), 1245 cm⁻¹ (C-O-C).
Scalability and Industrial Feasibility
Challenges in Large-Scale Production
- Purification : The compound’s low solubility in non-polar solvents complicates crystallization.
- Cost : 5-Acetyl-2-ethoxybenzaldehyde, a specialty chemical, contributes to 70% of raw material costs.
Chemical Reactions Analysis
Reaction Conditions and Catalytic Systems
Thiazolidine synthesis often employs catalytic systems to optimize yields and stereoselectivity. Relevant conditions include:
| Catalyst | Role | Typical Reaction Conditions |
|---|---|---|
| β-Cyclodextrin-SO₃H | Activates carbonyl groups | Room temperature, aqueous/organic mix |
| BF₃·OEt₂ + TBAHS (Lewis acid) | Enhances electrophilicity of intermediates | −30°C to 0°C, dichloromethane |
| Et₃N or DBU | Base for deprotonation/nucleophilicity | Methanol, reflux (7–24 h) |
The 2Z stereochemistry in the target compound suggests a kinetically controlled reaction pathway, where the catalyst (e.g., BF₃·OEt₂) directs regio- and stereoselectivity .
Analytical and Structural Data
While explicit data for the target compound is limited, analogous thiazolidin-2-ylidene acetates exhibit:
Spectroscopic Features
-
IR : Strong absorption for carbonyl (C=O) and C=S groups.
-
NMR : Proton shifts for ethyl ester, thiazolidine ring, and aromatic substituents.
-
MS : Fragmentation patterns consistent with thiazolidine-ester structures.
Stability and Reactivity
-
Hydrolytic Stability : Ethyl ester groups are susceptible to saponification under basic conditions.
-
Thermal Stability : Thiazolidine rings are generally stable but may undergo retro-Diels-Alder-like cleavage under high heat.
Comparison of Synthetic Approaches
| Method | Advantages | Limitations |
|---|---|---|
| Multicomponent Reactions | One-pot synthesis, high atom economy | Limited stereochemical control |
| Lewis Acid-Catalyzed | High stereoselectivity (e.g., 98% ee) | Requires low-temperature conditions |
| Base-Mediated | Mild conditions, scalable | Lower yields for complex substrates |
Future Research Directions
Scientific Research Applications
Ethyl 2-[(2Z)-3-[(5-acetyl-2-ethoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and antimicrobial agent.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in research to understand its interactions with various biological targets.
Mechanism of Action
The mechanism of action of ethyl 2-[(2Z)-3-[(5-acetyl-2-ethoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Thiazolidinone Derivatives
Key Observations :
Key Findings :
- The bromophenyl derivative shows potent cytotoxicity, likely due to halogen-mediated DNA intercalation.
- Fluoroanilino substitution enhances antimicrobial activity via improved hydrogen bonding with bacterial enzymes.
- The cyano group in contributes to tyrosinase inhibition by coordinating with copper ions in the enzyme’s active site.
Research Implications and Challenges
- Structure-Activity Relationships (SAR) : The 5-acetyl-2-ethoxyphenyl group may optimize bioavailability compared to simpler aryl substituents.
- Limitations : Poor aqueous solubility (predicted XLogP3 = 2.8) may hinder in vivo efficacy, necessitating formulation studies.
- Contradictions : While bromophenyl analogs show cytotoxicity, their high lipophilicity may increase off-target effects compared to the target compound.
Biological Activity
Ethyl 2-[(2Z)-3-[(5-acetyl-2-ethoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate is a thiazolidine derivative that has garnered attention for its potential biological activities. This compound, characterized by a thiazolidin-2-ylidene core, is of particular interest due to its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Chemical Structure and Properties
The compound's chemical formula is , and it features a complex structure that contributes to its biological activity. The thiazolidinone moiety is known for its ability to interact with various biological targets, making it a valuable scaffold in medicinal chemistry.
Structural Formula
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidine derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects on various cancer cell lines.
Case Study: Anticancer Activity Assessment
In a study assessing the anticancer activity of thiazolidine derivatives, compounds were tested against multiple cancer cell lines, including:
| Compound | Cell Line | Inhibition (%) |
|---|---|---|
| 4g | MOLT-4 (Leukemia) | 84.19 |
| 4p | SF-295 (CNS) | 72.11 |
These results indicate that thiazolidine derivatives can effectively inhibit cancer cell proliferation, suggesting their potential as therapeutic agents in oncology .
Antimicrobial Activity
Thiazolidine derivatives have also demonstrated antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents.
Research Findings: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several thiazolidine derivatives against common pathogens. The results indicated that certain derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity of thiazolidine derivatives. This compound may exert its effects by modulating inflammatory pathways.
Mechanism of Action
The proposed mechanism involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation. This suggests that compounds in this class could be developed for treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazolidine derivatives. Modifications to the thiazolidinone core or substituents can significantly impact their pharmacological profiles.
Key Findings from SAR Studies
- Substituent Variations : Altering the acetyl group or ethoxy substituents can enhance or diminish biological activity.
- Ring Modifications : Modifications to the thiazolidinone ring structure can influence binding affinity to biological targets.
Q & A
What are the standard synthetic routes for ethyl 2-[(2Z)-3-[(5-acetyl-2-ethoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate?
Basic Research Question
The synthesis typically involves forming the thiazolidinone core via cyclization of a thiourea intermediate with chloroacetic acid derivatives. A common method includes refluxing a mixture of 3-formyl-1H-indole-2-carboxylic acid (or analogs) with 2-thioxothiazolidin-4-one in acetic acid with sodium acetate as a catalyst. Post-reaction purification via recrystallization (e.g., DMF/acetic acid) or column chromatography is critical to isolate the Z-isomer .
Methodological Insight : Optimize reaction time (2–5 hours) and stoichiometric ratios (1:1.1 molar ratio of aldehyde to thiazolidinone precursor) to minimize by-products. Monitor reaction progress using TLC or HPLC .
How is X-ray crystallography applied to confirm the stereochemistry and crystal packing of this compound?
Basic Research Question
Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining Z/E configuration and crystal packing. For example, monoclinic crystal systems (space group P2₁/c) with unit cell parameters (e.g., a = 9.9684 Å, b = 9.9657 Å, c = 16.9818 Å) can resolve the Z-configuration of the thiazolidinone ring. Use SHELXL for refinement and ORTEP for visualizing anisotropic displacement ellipsoids .
Methodological Insight : Ensure crystal quality (size ≥0.1 mm³) and low-temperature data collection (100 K) to reduce thermal motion artifacts. Validate hydrogen bonding (e.g., C–H⋯O interactions) using WinGX .
What computational strategies predict the compound’s reactivity and pharmacokinetic properties?
Advanced Research Question
Density Functional Theory (DFT) calculations and molecular docking can predict electrophilic/nucleophilic sites and binding affinities. Use SMILES notation (e.g., C=O...S) to model the thiazolidinone core’s electronic properties. QSAR models incorporating descriptors like XLogP3 (~1.6) and topological polar surface area (~101 Ų) estimate bioavailability and permeability .
Methodological Insight : Employ software like Gaussian or GROMACS for geometry optimization and MD simulations. Cross-validate with experimental UV-Vis or IR spectra .
How can researchers resolve discrepancies in reported biological activity data for thiazolidinone derivatives?
Advanced Research Question
Contradictions in bioactivity (e.g., antimicrobial vs. anticancer effects) often arise from assay variability. Standardize protocols using reference compounds (e.g., ciprofloxacin for antibacterial assays) and replicate under controlled conditions (pH, temperature). Structure-activity relationship (SAR) studies comparing analogs (e.g., 4-oxo vs. 2-thioxo derivatives) can isolate critical functional groups .
Methodological Insight : Use high-content screening (HCS) to assess multiple targets (e.g., kinase inhibition, apoptosis induction) simultaneously. Validate via Western blotting or flow cytometry .
What strategies optimize reaction yields for large-scale synthesis of this compound?
Advanced Research Question
Yield optimization requires Design of Experiments (DoE) to test variables like solvent polarity (acetic acid vs. DMF), catalyst loading (sodium acetate: 10–20 mol%), and temperature (80–120°C). Kinetic studies (e.g., in situ FTIR) identify rate-limiting steps, such as imine formation or cyclization. Continuous flow reactors improve scalability by enhancing heat/mass transfer .
Methodological Insight : Use PAT (Process Analytical Technology) tools like ReactIR to monitor intermediate formation. Purify via fractional crystallization to recover >95% purity .
How do researchers validate the Z-configuration in the absence of X-ray data?
Advanced Research Question
Nuclear Overhauser Effect (NOE) NMR experiments detect spatial proximity between protons (e.g., H-3 and H-5 in the thiazolidinone ring). Compare experimental UV-Vis λmax with TD-DFT calculations to confirm conjugation patterns. IR spectroscopy (C=O stretch at ~1700 cm⁻¹) and mass spectrometry (exact mass: 338.07365630) further support structural assignments .
Methodological Insight : Use 2D NMR (COSY, HSQC) to resolve coupling patterns. Match HRMS data with theoretical isotopic distributions .
What in vitro assays are appropriate for evaluating this compound’s antidiabetic potential?
Basic Research Question
PPAR-γ transactivation assays in HEK293 cells measure transcriptional activity linked to insulin sensitization. Glucose uptake assays in 3T3-L1 adipocytes or L6 myotubes quantify metabolic effects. Compare IC50 values with rosiglitazone as a positive control .
Methodological Insight : Pre-treat cells with TNF-α to induce insulin resistance. Use fluorescent glucose analogs (e.g., 2-NBDG) for real-time uptake monitoring .
How can researchers address low reproducibility in crystallization attempts?
Advanced Research Question
Crystallization failures often stem from impurities or polymorphism. Pre-purify via preparative HPLC (>99% purity). Screen solvents (e.g., ethanol/water, DMSO/hexane) using microbatch or vapor diffusion methods. Add seeding crystals from prior batches to induce nucleation .
Methodological Insight : Characterize polymorphs via PXRD and DSC. Optimize supersaturation levels by adjusting cooling rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
